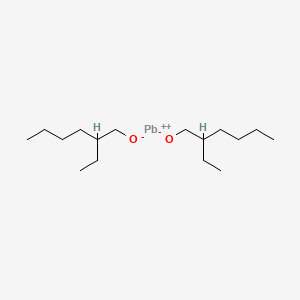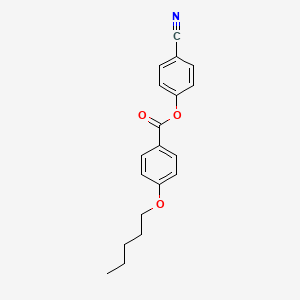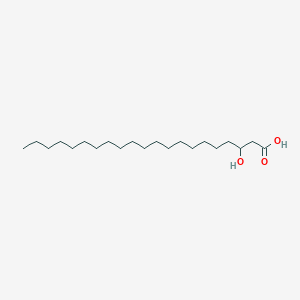
3-Hydroxyheneicosanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxyheneicosanoic acid is a long-chain fatty acid with the molecular formula C21H42O3 It is characterized by the presence of a hydroxyl group (-OH) attached to the third carbon of the heneicosanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyheneicosanoic acid typically involves the hydroxylation of heneicosanoic acid. One common method is the oxidation of heneicosanoic acid using a suitable oxidizing agent, such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4), under controlled conditions to introduce the hydroxyl group at the desired position .
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation, where specific strains of bacteria or yeast are engineered to produce the compound. This method is advantageous due to its sustainability and potential for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxyheneicosanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide.
Major Products:
Oxidation: Formation of 3-ketoheneicosanoic acid or 3-carboxyheneicosanoic acid.
Reduction: Formation of 3-hydroxyheneicosanol.
Substitution: Formation of 3-chloroheneicosanoic acid or 3-bromoheneicosanoic acid.
Scientific Research Applications
3-Hydroxyheneicosanoic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in cellular metabolism and as a component of lipid membranes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of biodegradable plastics, lubricants, and surfactants
Mechanism of Action
The mechanism of action of 3-Hydroxyheneicosanoic acid involves its interaction with cellular membranes and enzymes. The hydroxyl group allows it to participate in hydrogen bonding and other interactions, influencing membrane fluidity and enzyme activity. It may also act as a signaling molecule, modulating various biochemical pathways .
Comparison with Similar Compounds
Heneicosanoic acid: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
3-Hydroxypropionic acid: A shorter-chain analog with similar hydroxyl and carboxyl functional groups.
3-Hydroxydecanoic acid: A medium-chain analog with similar properties but different chain length
Uniqueness: 3-Hydroxyheneicosanoic acid is unique due to its long carbon chain combined with the presence of a hydroxyl group, which imparts distinct chemical and physical properties. This combination makes it valuable for specific applications where both hydrophobic and hydrophilic interactions are required .
Properties
CAS No. |
110931-04-9 |
|---|---|
Molecular Formula |
C21H42O3 |
Molecular Weight |
342.6 g/mol |
IUPAC Name |
3-hydroxyhenicosanoic acid |
InChI |
InChI=1S/C21H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(22)19-21(23)24/h20,22H,2-19H2,1H3,(H,23,24) |
InChI Key |
WAXFYVZNXSBPCB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


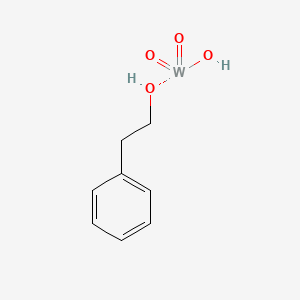
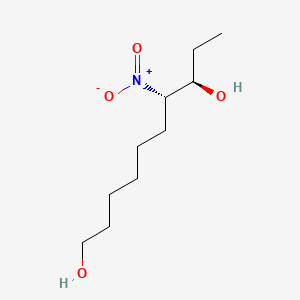
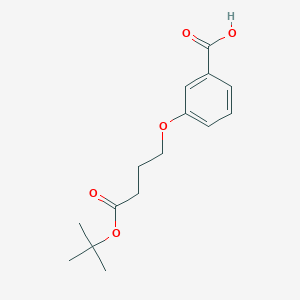
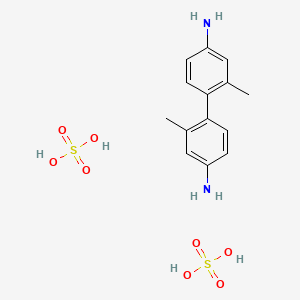
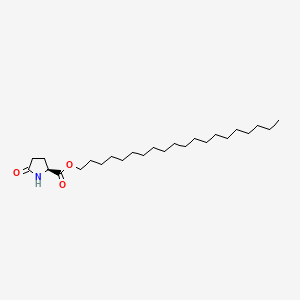
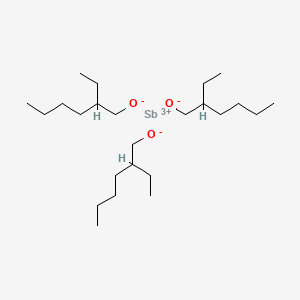
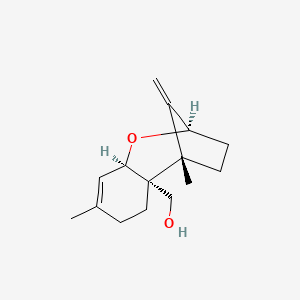
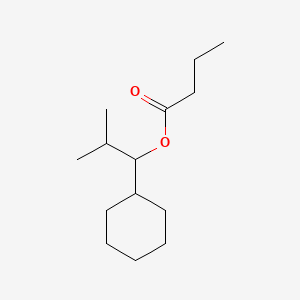
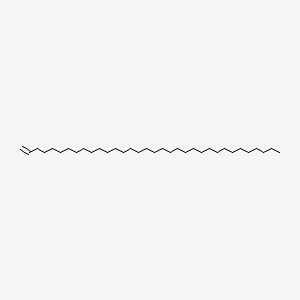
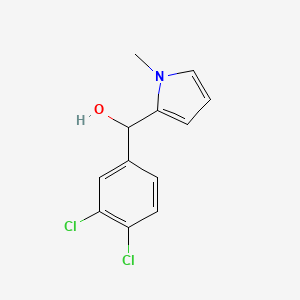
![[4-[4-(Carbamoylamino)phenyl]sulfonylphenyl]urea](/img/structure/B12652919.png)
